2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
The compound “2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” is a structurally complex acetamide derivative featuring a dihydrobenzofuran core linked to a phenoxyacetamide moiety. The phenyl group is further substituted with a methylene-bound 1,2,4-oxadiazole ring, which carries a furan-2-yl substituent at position 2. The compound’s lipophilicity, influenced by the 2,2-dimethyl group on the dihydrobenzofuran, may enhance membrane permeability, while the oxadiazole-furan system could modulate electronic properties or target binding .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-25(2)14-17-8-5-10-19(23(17)32-25)31-15-21(29)26-18-9-4-3-7-16(18)13-22-27-24(28-33-22)20-11-6-12-30-20/h3-12H,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOAVNSHBVSUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzofuran moiety , which is recognized for diverse biological activities.
- An oxadiazole ring , contributing to its pharmacological properties.
Molecular Formula : C₁₂H₁₆N₂O₃
Molecular Weight : 236.27 g/mol
IUPAC Name : 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(furan-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate various biochemical pathways, particularly those involved in immune response and cancer progression. Notably:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound acts as an inhibitor of IDO, an enzyme implicated in immune regulation and tumor growth. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.
Biological Activities
Research indicates that compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(thiophen-2-yltetrahydro)-2H-pyran) exhibit significant biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:
- In vitro Studies : The compound showed low micromolar potency against prostate cancer cell lines (e.g., PC-3), indicating potential as an anticancer agent .
Immunomodulatory Effects
The inhibition of IDO leads to enhanced immune responses, making this compound a candidate for immunotherapy applications in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Pharmacological Implications
Anti-Exudative Activity: The triazole-sulfanyl acetamides in exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole and furan groups may similarly modulate inflammatory pathways, though its efficacy remains unverified .
Heterocyclic Influence :
- The oxadiazole ring in the target compound is a bioisostere for ester or amide groups, enhancing metabolic resistance compared to simpler acetamides (e.g., ’s o-tolyl derivative) .
- In contrast, benzoxazole () and benzisothiazole () analogs incorporate larger aromatic systems, which may increase π-π stacking interactions but reduce solubility.
The diethylamino group in ’s compound introduces basicity, which could alter tissue distribution compared to the target compound’s neutral furan substituent .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 2,2-dimethyl group on the dihydrobenzofuran core likely increases lipophilicity, favoring blood-brain barrier penetration relative to polar derivatives like the amino-substituted compound in .
- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis may prolong half-life compared to ester-containing analogs (e.g., ’s benzoxazole derivative) .
Q & A
Q. What are the common synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Coupling reactions : Amide bond formation via chloroacetylation of intermediates, followed by nucleophilic substitution with potassium carbonate (K₂CO₃) in DMF at room temperature .
- Functional group protection : Dimethyl groups on the dihydrobenzofuran moiety are introduced early to prevent unwanted side reactions . Key reagents include DMF for solvation and K₂CO₃ as a base to facilitate coupling .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : To confirm regiochemistry of the oxadiazole ring and acetamide linkage .
- X-ray crystallography : For resolving spatial arrangements of the dihydrobenzofuran and furan-oxadiazole groups .
- HPLC-MS : To assess purity (>95%) and detect trace byproducts from multi-step syntheses .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole ring formation?
Yield optimization involves:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and stoichiometry to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for the 1,2,4-oxadiazole isomer .
- Catalyst screening : Transition metals (e.g., ZnCl₂) may accelerate cyclization while minimizing side products like open-chain hydrazides .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) may arise from:
- Purity variability : Impurities from incomplete coupling steps can skew results; orthogonal purification (e.g., preparative HPLC) is recommended .
- Assay specificity : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to distinguish direct target engagement from off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., chloro- vs. bromo-substituted phenyl groups) to isolate pharmacophore contributions .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- pH stability : The acetamide linkage hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring buffered solutions (pH 6–8) for long-term storage .
- Light sensitivity : The furan-oxadiazole moiety is prone to photodegradation; experiments should use amber glassware and minimize UV exposure .
Methodological Recommendations
- Synthetic Troubleshooting : If coupling yields drop below 70%, verify the freshness of chloroacetyl intermediates and replace aged K₂CO₃ .
- Bioassay Design : Include a negative control with the dihydrobenzofuran core alone to isolate contributions of the oxadiazole-acetamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
